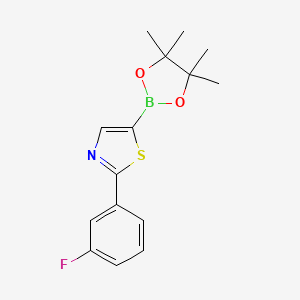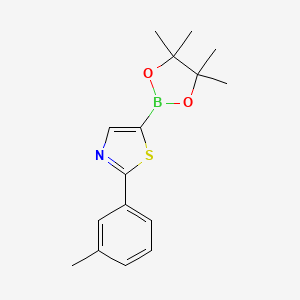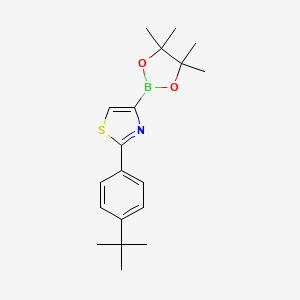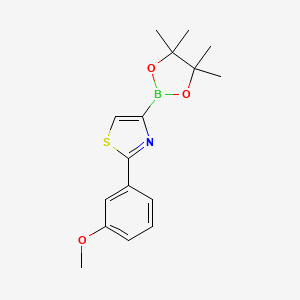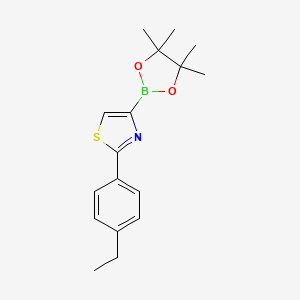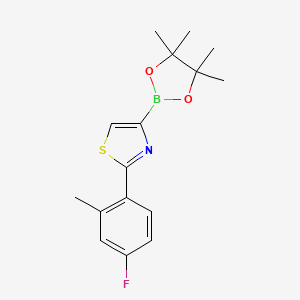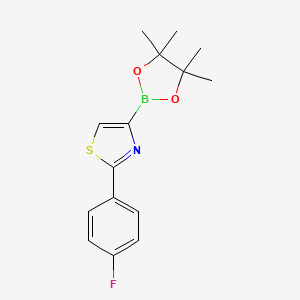
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester (TTPB) is a boronic acid ester that has been investigated for its potential use in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2017, and is gaining popularity due to its unique properties and wide range of potential applications.
Applications De Recherche Scientifique
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in scientific research. It has been used as a catalyst in the synthesis of various molecules, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of bioactive compounds, such as inhibitors of the enzyme caspase-3. In addition, this compound has been used in the synthesis of polymers and materials for drug delivery.
Mécanisme D'action
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester is a boronic acid ester, meaning it contains both a boron atom and an ester group. The boron atom is able to form a strong bond with the oxygen atom of the ester group, creating a highly stable structure. This bond is responsible for the compound’s ability to catalyze the synthesis of a wide range of molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. In addition, it has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-Tolyl)thiazole-5-boronic acid pinacol ester in lab experiments has several advantages. It is easy to synthesize, and the reaction is fast and efficient. In addition, it is highly stable and does not require the use of toxic solvents. However, there are also some limitations to its use. It is not suitable for large-scale production, as the reaction is not easily scaled up. In addition, the reaction is sensitive to moisture, so special precautions must be taken to ensure the reaction is carried out in a dry environment.
Orientations Futures
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in scientific research, and there is still much to be explored. Potential future directions include the use of this compound in the synthesis of other bioactive compounds, such as inhibitors of kinases or proteases. In addition, further research could be done to explore the potential of this compound as a drug delivery system. Finally, this compound could be used to develop new materials with unique properties, such as materials that are heat-resistant or water-resistant.
Méthodes De Synthèse
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester is synthesized through a three-step process, beginning with the reaction of 4-tolylthiazole with boronic acid pinacol ester (BAPE). This reaction is carried out in an aqueous solution of acetic acid at room temperature. The resulting compound is then reacted with ethyl bromoacetate in an aqueous solution of sodium hydroxide, forming a boronate ester. Finally, the boronate ester is reacted with sodium hydride to yield this compound.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-6-8-12(9-7-11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRMLLFSYZSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



